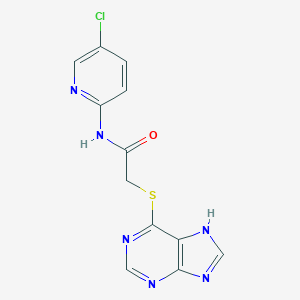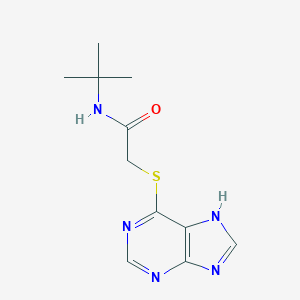![molecular formula C8H9N3O3S2 B498490 10-amino-4,4-dioxo-4λ6,7-dithia-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,10-dien-12-one](/img/structure/B498490.png)
10-amino-4,4-dioxo-4λ6,7-dithia-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,10-dien-12-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-amino-5a,6,8,8a-tetrahydro-4H-thieno[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidin-4-one 7,7-dioxide is a complex heterocyclic compound. This compound is characterized by its unique structure, which includes a thieno-thiazolo-pyrimidine core. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5a,6,8,8a-tetrahydro-4H-thieno[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidin-4-one 7,7-dioxide typically involves multi-step reactions. One common method includes the condensation of specific precursors followed by cyclization reactions. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the desired heterocyclic ring system .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.
化学反応の分析
Types of Reactions
2-amino-5a,6,8,8a-tetrahydro-4H-thieno[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidin-4-one 7,7-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, controlled temperatures, and sometimes the use of catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.
科学的研究の応用
2-amino-5a,6,8,8a-tetrahydro-4H-thieno[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidin-4-one 7,7-dioxide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and properties.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-amino-5a,6,8,8a-tetrahydro-4H-thieno[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidin-4-one 7,7-dioxide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes, receptors, and other proteins involved in critical cellular processes .
類似化合物との比較
Similar Compounds
Similar compounds include other heterocyclic molecules with thieno, thiazolo, or pyrimidine cores. Examples include:
- 2-amino-3,4,5,6,7,8-hexahydroquinazolin-4-one
- Various pyrido[2,3-d]pyrimidin-5-one derivatives
Uniqueness
What sets 2-amino-5a,6,8,8a-tetrahydro-4H-thieno[3’,4’:4,5][1,3]thiazolo[3,2-a]pyrimidin-4-one 7,7-dioxide apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties.
特性
分子式 |
C8H9N3O3S2 |
|---|---|
分子量 |
259.3g/mol |
IUPAC名 |
10-amino-4,4-dioxo-4位6,7-dithia-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,10-dien-12-one |
InChI |
InChI=1S/C8H9N3O3S2/c9-6-1-7(12)11-4-2-16(13,14)3-5(4)15-8(11)10-6/h1,4-5H,2-3,9H2 |
InChIキー |
CMSONWYAMIDAEI-UHFFFAOYSA-N |
SMILES |
C1C2C(CS1(=O)=O)SC3=NC(=CC(=O)N23)N |
正規SMILES |
C1C2C(CS1(=O)=O)SC3=NC(=CC(=O)N23)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-fluorophenyl)-3-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B498408.png)
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B498409.png)
![4-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-2-butyn-1-ol](/img/structure/B498410.png)
![2-{[5-(2-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(4-fluorophenyl)ethanone](/img/structure/B498411.png)
![4-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-2-butyn-1-ol](/img/structure/B498412.png)
![4-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-2-butyn-1-ol](/img/structure/B498413.png)
![2-[(4-hydroxy-2-butynyl)sulfanyl]-3-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B498414.png)
![4-[({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]morpholine](/img/structure/B498415.png)
![2-({5-[(2,4-dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(2-pyridinyl)acetamide](/img/structure/B498417.png)
![1-(4-chlorophenyl)-2-{[5-(2-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B498418.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(9H-purin-6-ylsulfanyl)acetamide](/img/structure/B498423.png)

![N-(5-chloropyridin-2-yl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B498430.png)
